molecular formula C18H23FN2O B247753 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B247753
M. Wt: 302.4 g/mol
InChI Key: SSEIPQBMERMLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine, also known as CPP-115, is a piperazine derivative that has been extensively studied for its potential as a treatment for various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.

Mechanism of Action

As mentioned earlier, 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine increases the levels of GABA in the brain, which can have a range of effects on neurological function. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine can help to reduce the activity of excitatory neurotransmitters, such as glutamate, which can contribute to seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. In addition to increasing the levels of GABA in the brain, 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and impulse control.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine in lab experiments is its specificity for GABA transaminase. Because 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine specifically targets this enzyme, it can be used to study the role of GABA in various neurological disorders without affecting other neurotransmitter systems. However, one limitation of using 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine is its potential for off-target effects. While 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine is highly specific for GABA transaminase, it may interact with other enzymes or receptors in the brain, which could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential as a treatment for addiction. 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine has been shown to reduce drug-seeking behavior in animal models, and it may have similar effects in humans. Another area of interest is its potential as a treatment for anxiety disorders. 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine has been shown to reduce anxiety-like behavior in animal models, and it may have similar effects in humans. Additionally, researchers may be interested in studying the long-term effects of 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine on neurological function, as well as its potential for interactions with other drugs or therapies.

Synthesis Methods

1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine can be synthesized using a variety of methods, including the reaction of piperazine with 3-fluorobenzoyl chloride and 3-cyclohexen-1-ylmethylamine. This reaction can be carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product can be purified using standard techniques, such as column chromatography.

Scientific Research Applications

1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, 1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

Product Name

1-(3-Cyclohexen-1-ylmethyl)-4-(3-fluorobenzoyl)piperazine

Molecular Formula

C18H23FN2O

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H23FN2O/c19-17-8-4-7-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2

InChI Key

SSEIPQBMERMLDJ-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.